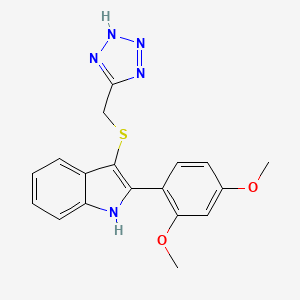
1-Cyano-1-diazonioprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-1-diazonioprop-1-en-2-olate is a unique organic compound characterized by its cyano and diazonium functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyano-1-diazonioprop-1-en-2-olate can be synthesized through various methods. One common approach involves the reaction of a suitable precursor with a cyanating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other functionalized derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the diazonium group under mild conditions.
Major Products Formed: The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a wide range of functionalized organic compounds .
Applications De Recherche Scientifique
1-Cyano-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies and drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Cyano-1-diazonioprop-1-en-2-olate exerts its effects involves its ability to participate in various chemical reactions. The cyano and diazonium groups are key functional sites that interact with molecular targets, leading to the formation of new compounds. These interactions often involve electrophilic and nucleophilic pathways .
Comparaison Avec Des Composés Similaires
- 1-Cyano-2,3-epithiopropane
- 1-Cyano-3,4-epithiobutane
- 1-Cyano-4,5-epithiopentane
Comparison: 1-Cyano-1-diazonioprop-1-en-2-olate is unique due to its combination of cyano and diazonium groups, which confer distinct reactivity compared to other similar compounds. While compounds like 1-Cyano-2,3-epithiopropane also contain a cyano group, the presence of the diazonium group in this compound allows for a broader range of chemical transformations .
Propriétés
Numéro CAS |
65950-83-6 |
|---|---|
Formule moléculaire |
C4H3N3O |
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
2-diazo-3-oxobutanenitrile |
InChI |
InChI=1S/C4H3N3O/c1-3(8)4(2-5)7-6/h1H3 |
Clé InChI |
HOPRCCRLPQUQFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


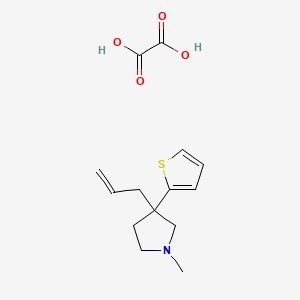
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
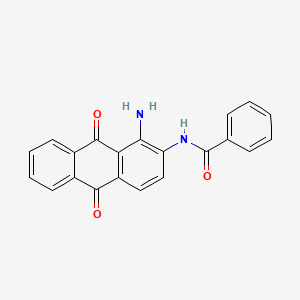
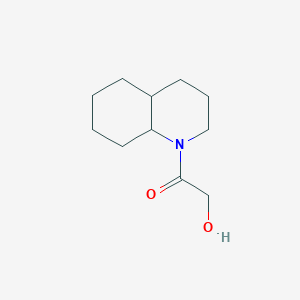
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
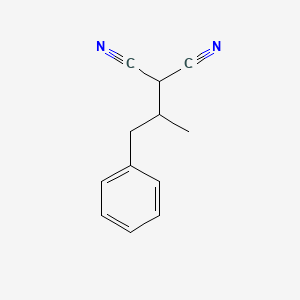

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
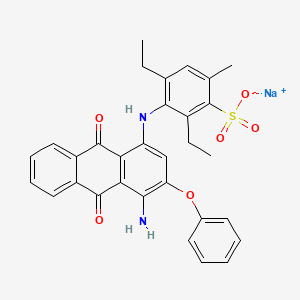

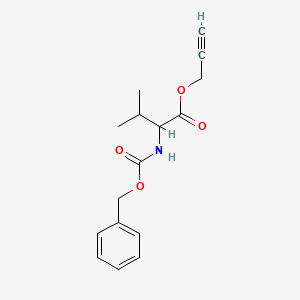
![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

